Cas no 957063-08-0 (2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester)

2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester 化学的及び物理的性質
名前と識別子
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- N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- 2-Acetamido-5-chlorophenylboronic acid, pinacol ester
- N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- 2-Acetamido-5-chlorobenzeneboronic acid, pinacol ester
- Pinacol ester2-acetamido-5-chlorophenylboronic acid
- 957063-08-0
- MFCD09878425
- 2--Acetamido-5-chlorophenylboronic acid pinacol ester
- 2-Acetamido-5-chlorophenylboronic acid pinacol ester
- AKOS015999010
- DTXSID70657308
- CS-0173985
- BS-33385
- DB-418387
- 2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester
-
- MDL: MFCD09878425
- インチ: InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
- InChIKey: MRVKLPGHTKQJIT-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C(B2OC(C)(C(C)(O2)C)C)C=C(Cl)C=C1)=O
計算された属性
- せいみつぶんしりょう: 295.11500
- どういたいしつりょう: 295.1146513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
じっけんとくせい
- PSA: 47.56000
- LogP: 2.67060
2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB246859-1 g |
2-Acetamido-5-chlorobenzeneboronic acid, pinacol ester |
957063-08-0 | 1g |
€246.00 | 2023-04-27 | ||
Alichem | A019109618-10g |
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
957063-08-0 | 95% | 10g |
$511.83 | 2023-08-31 | |
Apollo Scientific | OR59347-1g |
2-Acetamido-5-chlorobenzeneboronic acid, pinacol ester |
957063-08-0 | 1g |
£130.00 | 2023-09-02 | ||
Alichem | A019109618-25g |
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
957063-08-0 | 95% | 25g |
$949.62 | 2023-08-31 | |
Fluorochem | 213027-5g |
N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
957063-08-0 | 95% | 5g |
£450.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-298226A-500 mg |
2-Acetamido-5-chlorophenylboronic acid, pinacol ester, |
957063-08-0 | 500MG |
¥3,219.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188789-25g |
2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester |
957063-08-0 | 98% | 25g |
¥6233.90 | 2023-09-04 | |
abcr | AB246859-5 g |
2-Acetamido-5-chlorobenzeneboronic acid, pinacol ester |
957063-08-0 | 5g |
€654.00 | 2023-04-27 | ||
TRC | A144810-100mg |
2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester |
957063-08-0 | 100mg |
$64.00 | 2023-06-13 | ||
TRC | A144810-1g |
2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester |
957063-08-0 | 1g |
$144.00 | 2023-06-13 |
2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Back matter
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-Acetamido-5-chlorophenylboronic Acid Pinacol Esterに関する追加情報
Research Brief on 2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester (CAS: 957063-08-0): Recent Advances and Applications
2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester (CAS: 957063-08-0) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery, proteomics, and bioconjugation. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active compounds, particularly in the development of protease inhibitors and targeted therapies. This research brief provides an overview of the latest advancements related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
One of the most notable developments in the study of 2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester is its application in the design of covalent inhibitors. Boronic acid derivatives are known for their ability to form reversible covalent bonds with nucleophilic residues in enzymes, such as serine proteases. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of this compound in inhibiting proteases involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. The study utilized X-ray crystallography to elucidate the binding mode of the compound, revealing key interactions with the active site of the target enzyme.
In addition to its therapeutic potential, 2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester has been employed in chemical biology for protein labeling and detection. A 2024 study in ACS Chemical Biology showcased its use as a probe for identifying glycosylation sites on proteins, leveraging the boronic acid moiety's affinity for diols. This application opens new avenues for studying post-translational modifications and their roles in disease mechanisms. The researchers optimized the reaction conditions to achieve high selectivity and minimal background noise, making it a valuable tool for proteomic studies.
The synthetic accessibility of 2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester has also been a focus of recent investigations. A team at the University of Cambridge (2024) developed a scalable and cost-effective synthesis route, addressing previous challenges related to yield and purity. Their methodology employed palladium-catalyzed cross-coupling reactions, achieving a 75% yield with >98% purity. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial research settings.
Looking ahead, the potential of 2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester in targeted drug delivery systems is being explored. Preliminary data from a collaborative study between MIT and Pfizer (2024) indicate that the compound can be conjugated to nanoparticles for site-specific release of therapeutic agents. This approach aims to minimize off-target effects and enhance treatment efficacy, particularly in oncology applications. Further preclinical studies are underway to validate these findings and assess the compound's safety profile.
In conclusion, 2-Acetamido-5-chlorophenylboronic Acid Pinacol Ester (CAS: 957063-08-0) continues to be a compound of significant interest in chemical biology and drug discovery. Its diverse applications, from protease inhibition to proteomic profiling, underscore its versatility and potential for addressing unmet medical needs. Ongoing research efforts are expected to further elucidate its mechanisms and expand its utility in therapeutic and diagnostic contexts.
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